molecular formula C19H17N3OS B2860906 13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraen-15-one CAS No. 850782-27-3

13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraen-15-one

Cat. No.: B2860906
CAS No.: 850782-27-3
M. Wt: 335.43
InChI Key: JHMVTWZEQJYLKL-UHFFFAOYSA-N
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Description

The compound 13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),2,8,11(16)-tetraen-15-one is a polycyclic heterocyclic molecule featuring a tetracyclic core with nitrogen (aza) and sulfur (thia) atoms embedded in its framework. Its structure includes a phenyl substituent at position 13 and a ketone group at position 15. Such compounds are typically synthesized via transition-metal-catalyzed coupling reactions, as seen in analogous systems (e.g., palladium-mediated Buchwald-Hartwig amination) . Structural characterization of similar molecules often relies on X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-18-16-15(21-17(22-18)11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)20-19(13)24-16/h1-3,6-7,10,17,21H,4-5,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMVTWZEQJYLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)NC(N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a substituted aniline with a thieno[2,3-b]quinoline derivative under acidic conditions can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully saturated derivatives.

Scientific Research Applications

2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to bind to specific proteins.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 13-phenyl-17-thia-2,12,14-triazatetracyclo[...]-15-one with structurally related tetracyclic heterocycles, highlighting key differences in substituents, heteroatoms, and properties.

Compound Name Substituents Heteroatoms Molecular Weight (g/mol) Synthesis Method Key Properties
13-Phenyl-17-thia-2,12,14-triazatetracyclo[...]-15-one (Target) Phenyl (C13) 2N, 12N, 14N, 17S ~440–460 (estimated) Likely Pd-catalyzed coupling High topological polar surface area (TPSA ~88.5 Ų inferred from analogs)
(1S,12R,16S)-15-Methyl-8-phenyl-14-oxa-8,10,15-triazatetracyclo[...]-9-one (Compound 43) Methyl (C15), phenyl (C8) 8N, 10N, 15N, 14O ~400–420 (estimated) Pd(OAc)₂/BINAP catalysis Oxygen (oxa) substitution may reduce ring strain vs. thia analogs
8,13-Bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[...]-11-one (CAS 750604-00-3) Bis(4-fluorophenyl) (C8, C13) 9N, 10N, 17N, 15S ~490–510 (estimated) Proprietary/custom synthesis Fluorine substituents enhance lipophilicity (ClogP ~4.6)
16-Methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carbonitrile 2-Methylphenyl (C11), CN (C10) 14N, 15N, 8O, 12O ~450–470 (estimated) Unspecified (crystallography via SHELX) Dioxa substitution increases hydrogen-bonding capacity
8-[3-(Diethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[...]-11-one (CAS 618393-77-4) Diethylaminopropylamino (C8), phenyl 9N, 10N, 17N, 15S 457.6 Custom synthesis High TPSA (88.5 Ų), rotatable bonds (8) enhance solubility

Key Structural and Functional Insights:

Heteroatom Influence :

  • The thia (sulfur) atom in the target compound and CAS 750604-00-3 may confer greater metabolic stability compared to oxa (oxygen) analogs like Compound 43 .
  • Triaza (three nitrogen atoms) systems in the target and CAS 618393-77-4 likely enhance hydrogen-bonding interactions, relevant to receptor binding.

The diethylaminopropylamino side chain in CAS 618393-77-4 introduces basicity and solubility, critical for pharmacokinetics .

Synthesis Trends :

  • Pd-catalyzed methods dominate for nitrogen-rich heterocycles (e.g., Compound 43 ), while custom synthesis routes are common for fluorinated derivatives .

Computational Properties: The target compound’s estimated XLogP3 (~4.6, inferred from CAS 618393-77-4 ) suggests moderate hydrophobicity.

Research Findings and Implications

  • Structural Characterization : SHELX programs remain pivotal for resolving complex heterocyclic frameworks via X-ray crystallography .
  • Biological Potential: While direct data are lacking, fluorinated and amino-substituted analogs (e.g., CAS 750604-00-3 , CAS 618393-77-4 ) are often explored in antimicrobial or kinase inhibitor research.
  • Synthetic Challenges : Regioselective functionalization of tetracyclic cores requires precise catalyst control, as seen in Pd/BINAP systems .

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